selenophene-2-carboxylic acid selenophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 22968-45-2
VCID: VC21320262
InChI: InChI=1S/C5H4O2Se/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
SMILES: C1=C[Se]C(=C1)C(=O)O
Molecular Formula: C5H4O2Se
Molecular Weight: 175.05 g/mol

selenophene-2-carboxylic acid

CAS No.: 22968-45-2

Cat. No.: VC21320262

Molecular Formula: C5H4O2Se

Molecular Weight: 175.05 g/mol

* For research use only. Not for human or veterinary use.

selenophene-2-carboxylic acid - 22968-45-2

Specification

CAS No. 22968-45-2
Molecular Formula C5H4O2Se
Molecular Weight 175.05 g/mol
IUPAC Name selenophene-2-carboxylic acid
Standard InChI InChI=1S/C5H4O2Se/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
Standard InChI Key WAQBFLCVNNZBQR-UHFFFAOYSA-N
SMILES C1=C[Se]C(=C1)C(=O)O
Canonical SMILES C1=C[Se]C(=C1)C(=O)O

Introduction

Chemical Identity and Structure

Selenophene-2-carboxylic acid is a five-membered heterocyclic compound containing a selenium atom, structurally similar to thiophene and furan derivatives but with distinct electronic properties due to the presence of selenium. The carboxylic acid group is attached at the 2-position of the selenophene ring, giving this compound its unique reactivity profile. The chemical identity of selenophene-2-carboxylic acid is precisely defined by its registry numbers and fundamental chemical properties .

Basic Identification Parameters

Table 1 presents the essential identification parameters of selenophene-2-carboxylic acid:

ParameterValue
CAS Number22968-45-2
Molecular FormulaC₅H₄O₂Se
Molecular Weight175.044 g/mol
IUPAC NameSelenophene-2-carboxylic acid
Common Synonyms2-Selenophenecarboxylic acid, 2-carboxyselenophene, Selenophen-2-carbonsaeure
MDL NumberMFCD01860059

The compound's structure comprises a selenophene ring with a carboxylic acid group (-COOH) at the second position, making it an important building block in organic synthesis due to its reactive carboxylic acid moiety and the electron-rich selenophene ring .

Physicochemical Properties

Selenophene-2-carboxylic acid possesses distinct physicochemical properties that influence its behavior in chemical reactions and its potential applications. These properties are crucial for understanding its reactivity, stability, and handling requirements.

Physical Properties

Table 2 summarizes the key physical properties of selenophene-2-carboxylic acid:

PropertyValue
Physical StateSolid
Boiling Point293.4°C at 760 mmHg
Flash Point131.2°C
Exact Mass175.938
PSA37.3
LogP0.44180
Vapor Pressure0.00079 mmHg at 25°C

These physical properties indicate that selenophene-2-carboxylic acid is a relatively stable compound with low volatility under normal conditions, which influences its handling and storage requirements .

Synthesis Methods

The synthesis of selenophene-2-carboxylic acid can be achieved through various synthetic routes, with differences in efficiency, yield, and practicality. Understanding these synthesis methods is essential for researchers aiming to use this compound in their studies.

Historical Synthesis Approaches

Early synthetic methods for selenophene-2-carboxylic acid were documented in various scientific journals dating back to the 1930s. Notable contributions to the synthesis of this compound were made by Umezawa in 1939, as published in the Bulletin of the Chemical Society of Japan . Additional synthetic approaches were later reported by Chierici and Pappalardo in 1958 in Gazzetta Chimica Italiana, and by Jur'ew and colleagues in the same year in Zhurnal Obshchei Khimii .

Modern Synthetic Applications

More recent research has focused on utilizing selenophene-2-carboxylic acid as a precursor for more complex molecules. For instance, the compound has been employed in the synthesis of copper(I) selenophene-2-carboxylate (CuSC), which serves as a catalyst for C–S cross-coupling reactions between thiols and aryl iodides . This application demonstrates the ongoing relevance of selenophene-2-carboxylic acid in modern organic synthesis.

Applications in Organic Synthesis

Selenophene-2-carboxylic acid has found various applications in organic synthesis, particularly in the development of catalysts and the preparation of biologically active compounds.

Catalyst Development

One of the significant applications of selenophene-2-carboxylic acid is in the development of copper(I) selenophene-2-carboxylate (CuSC), which serves as an effective catalyst for C–S cross-coupling reactions. Research has demonstrated that CuSC promotes the coupling of thiols with aryl iodides to produce thioethers with good efficiency . The reaction conditions have been optimized to accommodate a wide range of functional groups, including both electron-rich and electron-poor substrates.

Chemoselective Reactions

Studies have shown that selenophene-2-carboxylic acid derivatives exhibit interesting chemoselectivity in cross-coupling reactions. For example, when copper(I) selenophene-2-carboxylate is used as a catalyst in reactions involving 4-iodobromobenzene and 2-aminothiophenol derivatives, selective coupling occurs preferentially at certain positions . This chemoselectivity makes selenophene-2-carboxylic acid derivatives valuable tools in complex organic synthesis.

Related Selenophene Derivatives and Their Biological Activities

While investigating selenophene-2-carboxylic acid, it's important to consider related selenophene derivatives that have demonstrated biological activities, as these findings may guide future research on the potential applications of selenophene-2-carboxylic acid itself.

Benzoselenophene Analogues as DNA Binding Agents

Research has shown that benzoselenophene derivatives, structurally related to selenophene-2-carboxylic acid, exhibit significant biological activities. For instance, benzoselenophene analogues of seco-CBI (1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benzo[e]indole) have demonstrated potent cytotoxicity against cancer cell lines . These compounds function as DNA alkylating agents, with the benzoselenophene moiety serving as a DNA binding unit that enhances biological activity through increased curvature and hydrophobicity .

Development of Anticancer Agents

Further studies have explored the synthesis and anticancer activities of benzoselenophene and heteroaromatic conjugates of seco-MCBI (1-(chloromethyl)-8-methoxy-2,3-dihydro-1H-benzo[e]indol-5-ol). These compounds have shown cytotoxicity against human gastric cancer cell lines, indicating the potential of selenophene derivatives in anticancer drug development . The research suggests that the incorporation of selenium into these compounds contributes to their biological activity through electronic effects and interactions with DNA.

Comparative Analysis with Related Heterocyclic Compounds

Selenophene-2-carboxylic acid belongs to a family of heterocyclic compounds that includes thiophene and furan derivatives. Comparing these related compounds provides insights into the unique properties and potential applications of selenophene-2-carboxylic acid.

Structural Analogues

Table 3 presents a comparison of selenophene-2-carboxylic acid with its structural analogues:

CompoundHeterocyclic ElementKey Differences
Selenophene-2-carboxylic acidSeleniumLarger atomic radius, different electronic properties
Thiophene-2-carboxylic acidSulfurMore common in natural products, different biological activity
Furan-2-carboxylic acidOxygenHigher electronegativity, different aromaticity

The presence of selenium in selenophene-2-carboxylic acid, as opposed to sulfur in thiophene or oxygen in furan, results in distinct electronic properties that influence the compound's reactivity, coordination chemistry, and potential biological activities .

Future Research Directions

Based on the current understanding of selenophene-2-carboxylic acid and related compounds, several promising research directions emerge.

Medicinal Chemistry Applications

The biological activities observed in benzoselenophene derivatives suggest potential medicinal applications for selenophene-2-carboxylic acid derivatives. Future research could focus on developing novel drug candidates based on this scaffold, particularly in the areas of anticancer therapy and enzyme inhibition .

Catalyst Development

The successful application of copper(I) selenophene-2-carboxylate as a catalyst for C–S cross-coupling reactions indicates the potential for developing additional catalytic systems based on selenophene-2-carboxylic acid. Further optimization of reaction conditions and exploration of different metal complexes could lead to more efficient and selective catalysts for various organic transformations .

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